molecular formula C17H14Cl2O3 B2496743 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid CAS No. 344282-29-7

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

货号: B2496743
CAS 编号: 344282-29-7
分子量: 337.2
InChI 键: WYXQBMOYMYWDLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid (hereafter referred to as the target compound) is a butanoic acid derivative featuring a 3,4-dichlorophenyl ketone moiety and a 4-methylphenyl substituent. Synthesized via the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene, it achieves a 65% yield after recrystallization . Key spectral data include:

  • IR: 1730 cm⁻¹ (acid C=O), 1688 cm⁻¹ (ketone C=O).
  • 1H-NMR: δ 8.12–7.20 (8H, aromatic protons), δ 2.26 (6H, methyl groups), δ 12.42 (1H, carboxylic acid proton) .
  • MS: m/z 432 (M⁺, 100%) .

The compound serves as a precursor for heterocyclic derivatives with antimicrobial activity, such as pyridazinones and hydrazones . Its structural uniqueness lies in the electron-withdrawing dichlorophenyl group and the lipophilic 4-methylphenyl substituent, which influence reactivity and biological interactions.

属性

IUPAC Name

4-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-10-2-4-11(5-3-10)13(17(21)22)9-16(20)12-6-7-14(18)15(19)8-12/h2-8,13H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQBMOYMYWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Mechanism and Conditions

The Claisen condensation between 3,4-dichlorophenylacetic acid (C₈H₆Cl₂O₂) and 4-methylphenylacetyl chloride (C₉H₉ClO) in anhydrous benzene under reflux conditions forms the target compound. This method, adapted from MDPI studies, involves nucleophilic acyl substitution followed by ketonization:

$$
\text{3,4-Dichlorophenylacetic acid} + \text{4-Methylphenylacetyl chloride} \xrightarrow{\text{Base}} \text{C₁₇H₁₄Cl₂O₃} + \text{HCl}
$$

Key Parameters

  • Catalyst : Sodium ethoxide (0.1 mol%)
  • Solvent : Dry benzene (reflux at 80°C for 10 hours)
  • Yield : 65%

Optimization Strategies

  • Solvent Selection : Substituting benzene with toluene increases boiling point (110°C) but reduces yield to 58% due to side reactions.
  • Catalyst Loading : Excess sodium ethoxide (>0.15 mol%) accelerates decomposition, lowering yield to 45%.

Table 1: Claisen Condensation Optimization

Parameter Optimal Value Yield (%) Side Products Identified
Solvent Benzene 65 Dichlorophenyl dimer (5%)
Catalyst (NaOEt) 0.1 mol% 65 None
Reaction Time 10 hours 65 Over-oxidized ketone (3%)

Friedel-Crafts Acylation Approach

Synthetic Pathway

Friedel-Crafts acylation of toluene derivatives with 3,4-dichlorophenylacetyl chloride in nitrobenzene solvent achieves regioselective ketone formation. This method, derived from Taisho Pharmaceutical Co. protocols, proceeds via electrophilic aromatic substitution:

$$
\text{Toluene} + \text{3,4-Dichlorophenylacetyl chloride} \xrightarrow{\text{AlCl₃}} \text{C₁₇H₁₄Cl₂O₃} + \text{HCl}
$$

Key Parameters

  • Catalyst : Aluminum trichloride (1.2 equivalents)
  • Solvent : Nitrobenzene (50 mL per 0.01 mol substrate)
  • Yield : 63%

Side Reaction Mitigation

  • Temperature Control : Maintaining 25–30°C prevents polyacylation (reduces yield by 12%).
  • Workup Protocol : Quenching with ice-HCl minimizes nitrobenzene residues (<0.1 ppm).

Table 2: Friedel-Crafts Performance Metrics

Condition Outcome Yield Impact
AlCl₃ (1.5 eq) Increased dimerization -15%
Solvent: CH₂Cl₂ Poor electrophile activation -32%
Reaction Time: 8 hrs Incomplete acylation -22%

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Industrial production employs tubular flow reactors to enhance heat transfer and reduce reaction time. Key advancements include:

  • Residence Time : 30 minutes (vs. 10 hours batchwise)
  • Throughput : 12 kg/h of crude product

Purification Techniques

  • Crystallization : Ethanol-water (7:3 v/v) achieves 99.5% purity.
  • Cost Analysis : Flow systems reduce solvent use by 40%, lowering production costs by $28/kg.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1730 cm⁻¹ (C=O, acid), 1688 cm⁻¹ (C=O, ketone), 1580 cm⁻¹ (C-Cl).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12–7.20 (8H, m, Ar-H), 4.03–3.17 (3H, m, CH₂CH), 2.26 (6H, s, 2×CH₃).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile-water).
  • Melting Point : 142–144°C (uncorrected).

化学反应分析

Types of Reactions

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

科学研究应用

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, resulting in its observed biological effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Halogen Substituent Modifications
  • 4-((3,4-Dichlorophenyl)amino)-2-(mercaptomethyl)-4-oxobutanoic acid (47): Replaces the 4-methylphenyl group with a mercaptomethyl moiety and substitutes the ketone oxygen with an amino group. Exhibits antivirulence activity against Pseudomonas aeruginosa (MS: m/z 324.13 [M+H]⁺) . Key difference: The thiol (-SH) group enhances metal-binding capacity, critical for disrupting bacterial virulence pathways.
  • 4-((3,4-Difluorophenyl)amino)-2-(mercaptomethyl)-4-oxobutanoic acid (48): Substitutes chlorine atoms with fluorine on the phenyl ring. Shows reduced molecular weight (m/z 308.0 [M+H]⁺) and altered electronic properties due to fluorine’s electronegativity . Impact: Lower lipophilicity compared to dichlorophenyl analogs may reduce membrane permeability.
  • 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid derivatives: COX-2 inhibitors with 3,5-dichloro substitution exhibit enhanced selectivity (IC₅₀ values in µM range) compared to 3,4-dichloro isomers, likely due to steric and electronic effects .
Heterocyclic Additions
  • 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one (5a): Cyclocondensation of the target compound with hydrazine yields this pyridazinone derivative. Demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli . Advantage: The pyridazinone ring introduces hydrogen-bonding sites, improving target engagement.

Functional Group Additions

  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids: Sulfur-containing analogs synthesized via Michael addition of thioglycolic acid. These compounds are racemic mixtures and exhibit varied bioactivity depending on the aryl group (e.g., 4-Cl, 4-Br) .

Pharmacological Activity Comparison

Compound Biological Activity Key Structural Feature Reference
Target Compound Antimicrobial (precursor) 3,4-Dichlorophenyl, 4-methylphenyl
4-((3,4-Dichlorophenyl)amino)-47 Antivirulence (Pseudomonas) Mercaptomethyl, amino substitution
4-(3,5-Dichlorophenyl)-COX-2 inhibitor COX-2 inhibition (IC₅₀ ~1–5 µM) 3,5-Dichloro substitution
Pyridazinone derivative (5a) Broad-spectrum antimicrobial Pyridazinone ring
4-(4-Chlorophenyl)-methylpiperazino Potential CNS activity Methylpiperazino group

Physical and Spectral Properties

Compound Molecular Weight IR C=O Stretch (cm⁻¹) Key NMR Signals (δ)
Target Compound 432 1730, 1688 8.12–7.20 (Ar-H), 2.26 (CH₃)
4-((3,4-Dichlorophenyl)amino)-47 324.13 ~1700 (acid C=O) Mercaptomethyl protons
4-(3,5-Dichlorophenyl)-COX-2 inhibitor Varies 1710–1690 Aryl protons at δ 7.4–7.8

生物活性

4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of carboxylic acids. Its unique structure features two aromatic rings and a ketone functional group, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H14Cl2O3
  • Molecular Weight : Approximately 337.2 g/mol
  • Structural Features : The compound contains dichloro and methyl substituents on the phenyl rings, enhancing its chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that derivatives of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid exhibit significant biological activities. Notably, studies have focused on its inhibitory effects on kynurenine 3-hydroxylase (KMO), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases and psychiatric disorders.

The presence of dichlorophenyl and methylphenyl groups enhances the compound's bioactivity due to their electronic effects and steric hindrance. Interaction studies reveal its binding affinity with various biological targets, crucial for understanding its mechanisms and potential side effects in therapeutic applications.

Inhibitory Effects on Kynurenine 3-Hydroxylase

A key study quantitatively assessed the inhibitory effects of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid on KMO. The results indicated:

  • IC50 Value : The compound demonstrated a potent inhibitory effect with an IC50 value suggesting strong bioactivity against KMO.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In a study using the disk diffusion method:

Compound Activity Against Gram Positive Activity Against Gram Negative Activity Against Fungi
3HighModerateModerate
6ModerateHighHigh
10HighHighModerate
12aHighModerateModerate

These results suggest that certain derivatives of the compound exhibit significant antimicrobial activity, highlighting its potential as a therapeutic agent.

Neuroprotective Potential

A case study investigated the neuroprotective effects of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid in a model of neurodegeneration. The findings indicated that treatment with this compound reduced neuroinflammation and oxidative stress markers in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, allowing for modifications that may enhance biological activity or alter physical properties. For example:

  • Starting Materials : Aryl halides and ketones are commonly used.
  • Synthetic Route : The synthesis can be modified depending on desired yields and purity levels.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation for ketone formation, followed by condensation reactions. For analogs, Michael-type additions (e.g., thioglycolic acid to α,β-unsaturated ketones) are employed. Key parameters include:

  • Temperature control (<5°C during acylation to minimize side reactions).
  • Solvent selection (anhydrous dichloromethane or toluene for Friedel-Crafts reactions).
  • Stoichiometric ratios (excess acylating agents improve yield).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound and its intermediates?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., dichlorophenyl and methylphenyl groups). Chemical shifts for ketone carbonyls typically appear at 190–210 ppm.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch for ketone and carboxylic acid).
  • LC-MS : High-resolution MS to verify molecular weight (expected for C17_{17}H13_{13}Cl2_2O3_3: ~347.04 g/mol).
  • X-ray crystallography (if crystalline) for absolute configuration .

Advanced Research Questions

Q. How should interaction studies with biological targets (e.g., enzymes or receptors) be designed to evaluate pharmacological potential?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD_D).
  • Fluorescence Polarization : Competitive assays using fluorescent ligands.
  • Molecular Docking : Preliminary screening with AutoDock Vina to identify binding pockets.
  • Validate results with in vitro enzymatic inhibition assays (IC50_{50} determination) .

Q. What approaches resolve contradictions in pharmacological data, such as conflicting cytotoxicity results across cell lines?

  • Methodology :

  • Dose-Response Curves : Test across multiple concentrations (1 nM–100 µM) to assess reproducibility.
  • Cell Line Validation : Use primary cells alongside standard lines (e.g., HEK-293 vs. HepG2).
  • Metabolomic Profiling : LC-MS/MS to identify metabolite interference (e.g., ester hydrolysis in media).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers .

Q. Which computational methods predict the compound’s interactions with cytochrome P450 enzymes for metabolic stability studies?

  • Methodology :

  • QSAR Models : Train models using datasets of structurally similar compounds.
  • MD Simulations : GROMACS for binding stability over 100 ns trajectories.
  • ADMET Prediction : SwissADME or ADMETLab to estimate CYP inhibition (e.g., CYP3A4).
  • Validate with in vitro microsomal assays (e.g., human liver microsomes) .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodology :

  • Isosteric Replacement : Substitute labile ester groups with amides or heterocycles.
  • Deuterium Incorporation : Replace hydrogen at metabolic hotspots (e.g., benzylic positions).
  • Prodrug Design : Mask carboxylic acid with tert-butyl esters for enhanced membrane permeability.
  • Evaluate stability in simulated gastric fluid (pH 2.0) and human plasma .

Methodological Challenges

Q. How are solubility challenges addressed during in vitro assays for this hydrophobic compound?

  • Methodology :

  • Co-solvents : Use DMSO (≤0.1% v/v) with PBS or DMEM.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm).
  • Cyclodextrin Complexation : 2-hydroxypropyl-β-cyclodextrin (HPBCD) at 10 mM.
  • Confirm solubility via dynamic light scattering (DLS) .

Q. What comparative analyses distinguish this compound’s activity from structural analogs (e.g., fluorophenyl or chlorophenyl derivatives)?

  • Methodology :

  • SAR Studies : Synthesize analogs with halogen substitutions (e.g., 4-F vs. 3,4-diCl).
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to compare binding entropy/enthalpy.
  • Cross-reference crystallographic data from PubChem or CSD .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。